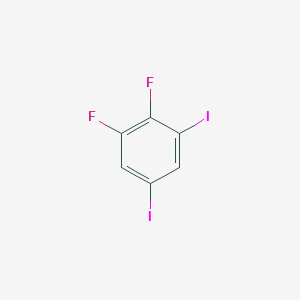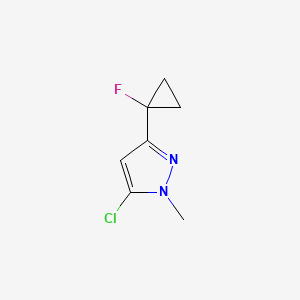
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a fluorocyclopropyl group at the 3rd position, and a methyl group at the 1st position of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole typically involves multiple steps:
Formation of 1-fluorocyclopropyl methyl ketone: This intermediate can be synthesized by reacting 2-acetyl-2-chloro-4-butanolide with triethylamine and hydrogen fluoride.
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrazole ring. This involves the reaction of the intermediate with hydrazine or substituted hydrazines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorocyclopropyl group.
Cyclization and Ring-Opening: The pyrazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole: Lacks the chlorine atom at the 5th position.
5-Chloro-1-methyl-1H-pyrazole: Lacks the fluorocyclopropyl group at the 3rd position.
5-Chloro-3-(1-methylcyclopropyl)-1H-pyrazole: Contains a methylcyclopropyl group instead of a fluorocyclopropyl group.
Uniqueness
The presence of both the chlorine atom and the fluorocyclopropyl group in 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C7H8ClFN2 |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
5-chloro-3-(1-fluorocyclopropyl)-1-methylpyrazole |
InChI |
InChI=1S/C7H8ClFN2/c1-11-6(8)4-5(10-11)7(9)2-3-7/h4H,2-3H2,1H3 |
InChIキー |
OMIGOUIOFWKZAV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2(CC2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



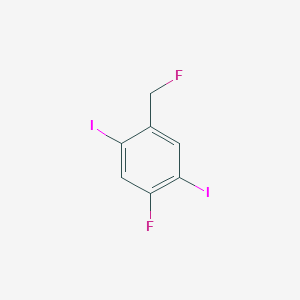

![5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14061993.png)
![[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)


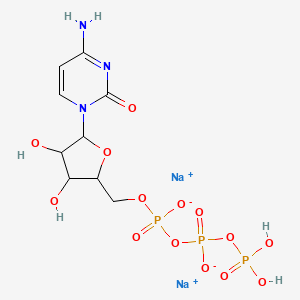
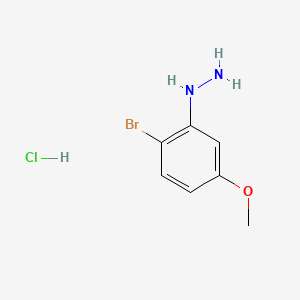
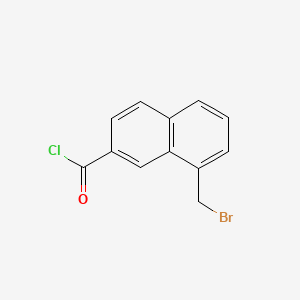
![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)
